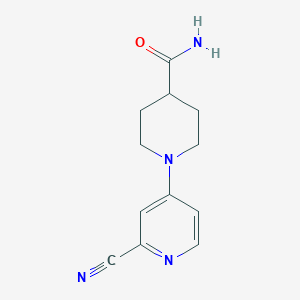![molecular formula C15H19NO4 B7555512 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, also known as CPPB, is a chemical compound that has gained attention for its potential therapeutic applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. In
作用机制
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate these processes and produce therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to modulate the mGluR5 signaling pathway, which is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can reduce glutamate release and enhance GABAergic transmission, which can produce anxiolytic, antidepressant, and analgesic effects.
实验室实验的优点和局限性
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has several advantages for lab experiments, including its high selectivity for the mGluR5, its well-characterized mechanism of action, and its availability as a research tool. However, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.
未来方向
There are several future directions for the research on 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid on synaptic plasticity and neuronal function, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Furthermore, the combination of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
合成方法
The synthesis of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid involves the reaction of 4-benzyloxybenzaldehyde with 3-hydroxypropylamine, followed by the removal of the benzyl protecting group and the introduction of the pyrrolidine-1-carbonyl moiety. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. Studies have shown that 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate the mGluR5 signaling pathway, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to reduce cocaine self-administration and relapse in rats. Furthermore, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have analgesic effects in animal models of neuropathic pain.
属性
IUPAC Name |
4-[2-(3-hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-2-4-13-3-1-9-16(13)14(18)11-5-7-12(8-6-11)15(19)20/h5-8,13,17H,1-4,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUTVUGORBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(=O)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)



![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)